![molecular formula C17H28N2 B14312229 1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine CAS No. 109006-03-3](/img/structure/B14312229.png)
1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound features a piperazine ring substituted with a 4-tert-butyl-2,6-dimethylphenylmethyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine typically involves the reaction of 4-tert-butyl-2,6-dimethylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent quality control measures ensures the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be further functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Various substituted piperazine derivatives depending on the substituent introduced.
Scientific Research Applications
1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-Benzylpiperazine: Another piperazine derivative with a benzyl group instead of the 4-tert-butyl-2,6-dimethylphenyl group.
1-(4-Methylphenyl)piperazine: A similar compound with a 4-methylphenyl group.
1-(4-Chlorophenyl)piperazine: A piperazine derivative with a 4-chlorophenyl group.
Uniqueness: 1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine is unique due to the presence of the bulky tert-butyl group and the dimethylphenyl moiety, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
109006-03-3 |
|---|---|
Molecular Formula |
C17H28N2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-[(4-tert-butyl-2,6-dimethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H28N2/c1-13-10-15(17(3,4)5)11-14(2)16(13)12-19-8-6-18-7-9-19/h10-11,18H,6-9,12H2,1-5H3 |
InChI Key |
YDHRWYRSLMFKJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CN2CCNCC2)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


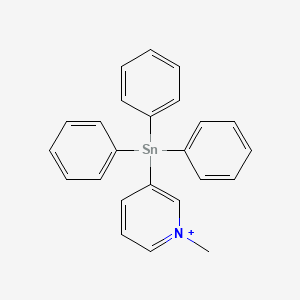

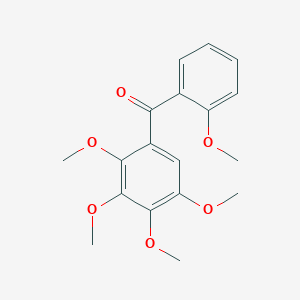
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)

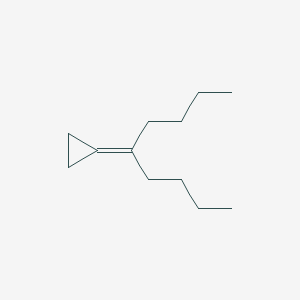
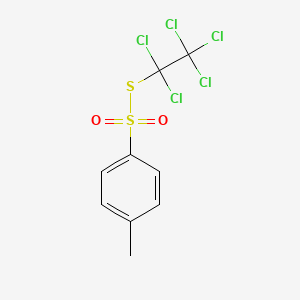
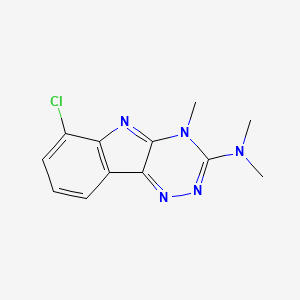
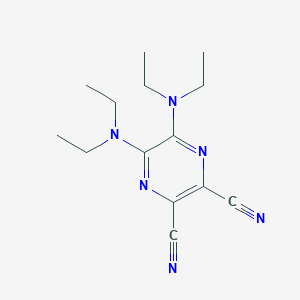

![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)

